(Cys39)-Tissue Factor (33-53) (Cys39)-Tissue Factor (33-53)
Brand Name: Vulcanchem
CAS No.: 313642-01-2
VCID: VC3351599
InChI: InChI=1S/C111H166N26O33S2/c1-11-56(6)87(133-96(154)72(38-39-82(115)146)123-106(164)86(55(4)5)132-109(167)89(58(8)141)134-101(159)75(127-105(163)85(116)54(2)3)45-63-32-36-66(145)37-33-63)107(165)131-81-53-172-171-52-80(103(161)125-73(43-61-23-13-12-14-24-61)97(155)124-74(44-62-30-34-65(144)35-31-62)100(158)135-90(59(9)142)110(168)137-91(60(10)143)111(169)170)130-95(153)70(28-18-21-41-113)121-102(160)79(51-139)129-93(151)69(27-17-20-40-112)120-98(156)76(46-64-48-117-68-26-16-15-25-67(64)68)126-99(157)77(47-84(148)149)119-83(147)49-118-92(150)78(50-138)128-94(152)71(29-19-22-42-114)122-108(166)88(57(7)140)136-104(81)162/h12-16,23-26,30-37,48,54-60,69-81,85-91,117,138-145H,11,17-22,27-29,38-47,49-53,112-114,116H2,1-10H3,(H2,115,146)(H,118,150)(H,119,147)(H,120,156)(H,121,160)(H,122,166)(H,123,164)(H,124,155)(H,125,161)(H,126,157)(H,127,163)(H,128,152)(H,129,151)(H,130,153)(H,131,165)(H,132,167)(H,133,154)(H,134,159)(H,135,158)(H,136,162)(H,137,168)(H,148,149)(H,169,170)/t56-,57+,58+,59+,60+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,85-,86-,87-,88-,89-,90-,91-/m0/s1
SMILES: CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCCCN)CO)CC(=O)O)CC2=CNC3=CC=CC=C32)CCCCN)CO)CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)N
Molecular Formula: C111H166N26O33S2
Molecular Weight: 2456.8 g/mol

(Cys39)-Tissue Factor (33-53)

CAS No.: 313642-01-2

Cat. No.: VC3351599

Molecular Formula: C111H166N26O33S2

Molecular Weight: 2456.8 g/mol

* For research use only. Not for human or veterinary use.

(Cys39)-Tissue Factor (33-53) - 313642-01-2

Specification

CAS No. 313642-01-2
Molecular Formula C111H166N26O33S2
Molecular Weight 2456.8 g/mol
IUPAC Name (2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-7,13,28-tris(4-aminobutyl)-19-(carboxymethyl)-31-[(1R)-1-hydroxyethyl]-10,25-bis(hydroxymethyl)-16-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid
Standard InChI InChI=1S/C111H166N26O33S2/c1-11-56(6)87(133-96(154)72(38-39-82(115)146)123-106(164)86(55(4)5)132-109(167)89(58(8)141)134-101(159)75(127-105(163)85(116)54(2)3)45-63-32-36-66(145)37-33-63)107(165)131-81-53-172-171-52-80(103(161)125-73(43-61-23-13-12-14-24-61)97(155)124-74(44-62-30-34-65(144)35-31-62)100(158)135-90(59(9)142)110(168)137-91(60(10)143)111(169)170)130-95(153)70(28-18-21-41-113)121-102(160)79(51-139)129-93(151)69(27-17-20-40-112)120-98(156)76(46-64-48-117-68-26-16-15-25-67(64)68)126-99(157)77(47-84(148)149)119-83(147)49-118-92(150)78(50-138)128-94(152)71(29-19-22-42-114)122-108(166)88(57(7)140)136-104(81)162/h12-16,23-26,30-37,48,54-60,69-81,85-91,117,138-145H,11,17-22,27-29,38-47,49-53,112-114,116H2,1-10H3,(H2,115,146)(H,118,150)(H,119,147)(H,120,156)(H,121,160)(H,122,166)(H,123,164)(H,124,155)(H,125,161)(H,126,157)(H,127,163)(H,128,152)(H,129,151)(H,130,153)(H,131,165)(H,132,167)(H,133,154)(H,134,159)(H,135,158)(H,136,162)(H,137,168)(H,148,149)(H,169,170)/t56-,57+,58+,59+,60+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,85-,86-,87-,88-,89-,90-,91-/m0/s1
Standard InChI Key CUXCNNJNTYXOSO-ZMBQCZPNSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@@H](C)O)CCCCN)CO)CC(=O)O)CC2=CNC3=CC=CC=C32)CCCCN)CO)CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)N
SMILES CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCCCN)CO)CC(=O)O)CC2=CNC3=CC=CC=C32)CCCCN)CO)CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)N
Canonical SMILES CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCCCN)CO)CC(=O)O)CC2=CNC3=CC=CC=C32)CCCCN)CO)CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)N

Introduction

Molecular Structure and Characteristics

(Cys39)-Tissue Factor (33-53) is a 21-amino acid peptide corresponding to residues 33-53 of the human tissue factor protein. This peptide contains a distinctive structural feature: an intramolecular disulfide bridge between two cysteine residues that creates an 11-membered ring, which significantly contributes to its enhanced biological activity compared to linear analogues .

Sequence and Chemical Properties

The peptide has the following amino acid sequence:
H-Val-Tyr-Thr-Val-Gln-Ile-Cys-Thr-Lys-Ser-Gly-Asp-Trp-Lys-Ser-Lys-Cys-Phe-Tyr-Thr-Thr-OH

This sequence can also be represented in one-letter code as:
VYTVQICTKSGDWKSKCFYTT

A key feature of this peptide is the disulfide bridge between the two cysteine residues (Cys7 and Cys17 in the peptide numbering), which imposes conformational constraints that are crucial for its biological activity .

The molecular characteristics of (Cys39)-Tissue Factor (33-53) are summarized in the following table:

PropertyValue
Molecular FormulaC₁₁₁H₁₆₆N₂₆O₃₃S₂
Molecular Weight2456.83 Da
Length21 amino acids
Disulfide BridgeBetween Cys7 and Cys17
CAS Registry Number313642-01-2
Storage Conditions-20 ± 5 °C
Typical Purity>96%

The peptide is typically available as a trifluoroacetate salt in powder form and requires appropriate storage conditions to maintain its structural integrity and biological activity .

Structural Significance

The conformational constraints imposed by the disulfide bridge are critical for the peptide's function. Research has shown that this 11-membered disulfide-bridged ring structure contributes to a 4-fold enhancement of potency compared to the linear tissue factor residue sequence . This structural feature likely stabilizes the bioactive conformation of the peptide, allowing it to interact more effectively with its biological targets.

Biological Function and Mechanism of Action

Tissue factor (TF) is a transmembrane glycoprotein that plays a central role in the initiation of blood coagulation by serving as the high-affinity receptor for coagulation factor VII/VIIa . The (Cys39)-Tissue Factor (33-53) peptide specifically inhibits the tissue factor-dependent clotting cascade, representing a potential therapeutic approach for modulating coagulation processes.

Role in Coagulation Pathway

The tissue factor-factor VIIa (TF-FVIIa) complex initiates blood coagulation by cleaving and activating coagulation factor X to Xa (FXa) . Under normal physiological conditions, this process is tightly regulated by tissue factor pathway inhibitor (TFPI), a Kunitz-type protease inhibitor that inhibits both FXa and the TF-FVIIa complex .

The (Cys39)-Tissue Factor (33-53) peptide interacts with components of this pathway, specifically inhibiting TF-dependent clotting. The critical Cys-39 residue in tissue factor appears to be particularly important for these interactions, as it has been identified as a key site for various modifications that can affect tissue factor function .

Relevance of Cys-39 in Tissue Factor Biology

The significance of the Cys-39 residue extends beyond its role in coagulation. In mitochondrial biology, Cys-39 of the ND3 subunit of complex I has been identified as a critical residue that becomes exposed during conformational changes of the enzyme . This exposure makes it a target for reactive oxygen species (ROS) or reactive nitrogen species (RNS), linking this residue to oxidative stress responses and potential ischemia-reperfusion injury protection mechanisms .

Research Applications and Findings

(Cys39)-Tissue Factor (33-53) has been investigated in various research contexts, demonstrating its versatility and potential for both basic science and therapeutic applications.

Targeting Peptide in Nanoparticle Drug Delivery

One of the most promising applications of (Cys39)-Tissue Factor (33-53) is its use as a targeting moiety for nanoparticle-based drug delivery systems. Recent research has demonstrated that incorporation of this tissue factor targeting peptide significantly enhances nanoparticle binding and delivery of specialized pro-resolving lipid mediators to injured arteries .

In a rat model of carotid angioplasty, nanoparticles incorporating the tissue factor targeting peptide showed 16-fold greater binding to injured vessels compared to those with scrambled peptides . This enhanced targeting capability was associated with increased delivery of therapeutic agents and a trend toward reduced leukocyte recruitment, suggesting potential benefits in vascular injury scenarios .

The binding specificity was further confirmed in vitro, where nanoparticles with the targeting peptide adhered to immobilized tissue factor with significantly greater avidity than those with scrambled peptides (at 50 nM: 41.6 ± 0.52 vs 32.66 ± 0.34; at 100 nM: 35.67 ± 0.95 vs 23.5 ± 0.39; P < 0.05) .

Structural and Biochemical Studies

Structural investigations have provided insights into how (Cys39)-Tissue Factor (33-53) interacts with its biological targets. The peptide's disulfide bridge creates conformational constraints that appear to be critical for its inhibitory activity against TF-dependent clotting .

Biochemical studies by Paborsky and colleagues (1995) further elucidated the structure-activity relationship of this peptide, providing foundational knowledge that has informed subsequent research and applications .

Challenges and Future Directions

Despite its promising properties, several challenges and opportunities remain in the development of (Cys39)-Tissue Factor (33-53)-based therapeutics and research tools.

Stability and Formulation Challenges

Peptides containing disulfide bridges can face stability challenges in biological environments. Future research may focus on developing modified versions with enhanced stability while maintaining biological activity. Novel formulation approaches, such as the nanoparticle systems described in recent research, may help address these challenges .

Expanding Applications

Beyond cardiovascular applications, the targeting capabilities of (Cys39)-Tissue Factor (33-53) could potentially be extended to other conditions where tissue factor is expressed or exposed, such as certain cancers or inflammatory disorders. Further research is needed to explore these possibilities.

Structure-Activity Relationship Studies

Additional structure-activity relationship studies could help identify the minimal structural requirements for activity and guide the development of optimized analogues with enhanced properties. Understanding the precise molecular interactions between this peptide and its biological targets would facilitate such optimization efforts.

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